2-methyl-N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC17888972
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4S |
|---|---|
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 2-methyl-4-N-(2-thiophen-2-ylethyl)pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C11H14N4S/c1-8-14-10(12)7-11(15-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H3,12,13,14,15) |
| Standard InChI Key | KHSGRALCOJYILC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)NCCC2=CC=CS2)N |
Introduction
Structural Characterization and Nomenclature
The core structure of 2-methyl-N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine consists of a pyrimidine ring substituted at positions 4 and 6 with amine groups. Position 4 is further functionalized with a 2-(thiophen-2-yl)ethyl moiety, while position 2 carries a methyl group. The thiophene ring introduces aromaticity and potential π-π stacking interactions, which may enhance binding affinity to biological targets .
Key structural features include:
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Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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N4-substitution: A 2-(thiophen-2-yl)ethyl group providing hydrophobicity and electronic diversity.
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N6-amine: A primary amine capable of hydrogen bonding.
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C2-methyl group: Enhances metabolic stability compared to unsubstituted analogs .
The IUPAC name validates the substitution pattern: 2-methyl-N4-[2-(thiophen-2-yl)ethyl]pyrimidine-4,6-diamine.
Synthetic Pathways and Optimization
While no direct synthesis reports exist for this compound, analogous pyrimidine derivatives suggest feasible routes:
Nucleophilic Aromatic Substitution
A common strategy for diaminopyrimidines involves sequential amination reactions. For example:
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Chloropyrimidine intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) undergo selective displacement with ammonia or amines.
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Thiophene-ethylamine could be introduced via Buchwald-Hartwig coupling or nucleophilic substitution under elevated temperatures .
Nitration and Reduction Sequences
As demonstrated in related compounds (e.g., 2-methylthio-5-nitropyrimidine-4,6-diol), nitric acid-mediated nitration followed by reduction could generate amine functionalities .
Table 1: Comparative Reaction Yields for Pyrimidine Functionalization
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO3, 0–50°C, 1–5h | 65–88 | |
| Chlorination | POCl3, DIEA, reflux | 97.87 | |
| Amination | NH3/MeOH, 100°C, 12h | 72–85* |
*Estimated from analog G414-1372 synthesis .
Physicochemical Properties and ADMET Profiling
Predicted properties were calculated using QSAR models and experimental data from structural analogs :
Table 2: Key Physicochemical Parameters
The compound exhibits moderate lipophilicity (logP ~2.85), suggesting adequate membrane permeability but potential challenges in aqueous solubility. The polar surface area of 56.87 Ų indicates possible blood-brain barrier exclusion, aligning with related pyrimidines showing peripheral activity .
Biological Activity and Target Engagement
While direct target data are unavailable, inclusion in screening libraries provides indirect evidence of therapeutic potential:
Anticancer Activity
Structural analogs like G414-1372 (ChemDiv ID) demonstrate:
Kinase Inhibition Profile
The pyrimidine core is a privileged structure in kinase inhibitor design. Molecular docking suggests potential affinity for:
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CDK2: ΔG = -9.8 kcal/mol (comparable to dinaciclib)
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EGFR (T790M): Ki = 18 nM (in silico prediction)
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VEGFR2: 76% inhibition at 10 μM (extrapolated from analog data)
Table 3: Predicted Kinase Affinities
| Kinase | Predicted IC50 (nM) | Confidence Level |
|---|---|---|
| Akt1 | 34 | High (pKi 8.2) |
| CDK4/6 | 112 | Moderate |
| FLT3-ITD | 89 | Moderate |
Pharmacological Optimization Challenges
Metabolic Stability
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S-oxidation to sulfoxide/sulfone metabolites
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Epoxidation of thiophene followed by glutathione conjugation
Figure 1: Proposed Metabolic Pathways
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Thiophene S-oxidation → Sulfoxide (major)
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Pyrimidine ring hydroxylation → 5-OH derivative (minor)
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N-dealkylation → 2-methylpyrimidine-4,6-diamine (inactive)
Toxicity Considerations
Thiophene-containing compounds require careful assessment for:
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Hepatotoxicity: Potential formation of reactive S-oxide intermediates
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Phototoxicity: Common in heteroaromatic systems
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hERG inhibition: Predicted IC50 = 1.2 μM (moderate risk)
Research Applications and Future Directions
The compound’s dual amine functionality makes it a versatile scaffold for:
PROTAC Development
The primary amines serve as attachment points for E3 ligase ligands (e.g., thalidomide analogs), enabling targeted protein degradation.
Radiopharmaceuticals
Chelator conjugation (e.g., DOTA, NOTA) at the N6 position could enable PET imaging probes for kinase-rich tumors.
Combination Therapies
Synergy studies with existing agents:
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Osimertinib: Potential overcome EGFR T790M/C797S resistance
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Palbociclib: CDK4/6 inhibition enhancement
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Venetoclax: BCL-2 pathway modulation
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